molecular formula C23H21NO4 B300171 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

Numéro de catalogue: B300171
Poids moléculaire: 375.4 g/mol
Clé InChI: PBKXVNNITDPXRU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide, also known as GSK-3β inhibitor VIII, is a small molecule inhibitor that targets glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have therapeutic potential in various diseases, including cancer, Alzheimer's disease, and diabetes.

Mécanisme D'action

4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide inhibits this compoundβ activity by binding to the ATP-binding site of the enzyme. This compoundβ is a downstream target of various signaling pathways, including the Wnt/β-catenin pathway, PI3K/Akt pathway, and MAPK pathway. Inhibition of this compoundβ leads to the activation of these pathways and subsequent cellular effects.
Biochemical and Physiological Effects
Inhibition of this compoundβ by this compound has been shown to have various biochemical and physiological effects. In cancer research, inhibition of this compoundβ has been shown to induce apoptosis, inhibit tumor growth, and sensitize cancer cells to chemotherapy. In Alzheimer's disease research, inhibition of this compoundβ has been shown to reduce Aβ production, improve cognitive function, and reduce tau phosphorylation. In diabetes research, inhibition of this compoundβ has been shown to improve insulin sensitivity, glucose metabolism, and β-cell function.

Avantages Et Limitations Des Expériences En Laboratoire

4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high potency and selectivity for this compoundβ. It has been extensively studied in various cellular and animal models, providing a wealth of data for further research. However, there are also limitations to its use. Its effects may be cell type-specific, and its in vivo efficacy and toxicity need to be further studied.

Orientations Futures

There are several future directions for the research of 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide. One direction is to further study its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to study its effects on other signaling pathways and cellular processes. Additionally, its in vivo efficacy and toxicity need to be further studied to determine its potential as a therapeutic agent.

Méthodes De Synthèse

The synthesis of 4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been reported in the literature. The synthesis involves the reaction of 6-propyl-1,3-benzodioxole-5-carboxylic acid with 4-phenoxyaniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the corresponding amide. The amide is then treated with a dehydrating agent, such as thionyl chloride (SOCl2), to form the final product.

Applications De Recherche Scientifique

4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit this compoundβ activity in vitro and in vivo, leading to various cellular effects. In cancer research, inhibition of this compoundβ has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In Alzheimer's disease research, inhibition of this compoundβ has been shown to reduce amyloid-β (Aβ) production and improve cognitive function. In diabetes research, inhibition of this compoundβ has been shown to improve insulin sensitivity and glucose metabolism.

Propriétés

Formule moléculaire

C23H21NO4

Poids moléculaire

375.4 g/mol

Nom IUPAC

4-phenoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

InChI

InChI=1S/C23H21NO4/c1-2-6-17-13-21-22(27-15-26-21)14-20(17)24-23(25)16-9-11-19(12-10-16)28-18-7-4-3-5-8-18/h3-5,7-14H,2,6,15H2,1H3,(H,24,25)

Clé InChI

PBKXVNNITDPXRU-UHFFFAOYSA-N

SMILES

CCCC1=CC2=C(C=C1NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)OCO2

SMILES canonique

CCCC1=CC2=C(C=C1NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)OCO2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.